

ACHN-975 TFA: A Comparative Analysis Against Multidrug-Resistant Gram-Negative Pathogens

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Compound of Interest

Compound Name: ACHN-975 TFA

CAS No.: 1410809-37-8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ACHN-975 trifluoroacetate (TFA), a novel LpxC inhibitor, against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on its performance relative to established antibiotics. ACHN-975 demonstrated potent activity against a range of clinically important pathogens, although its development was halted due to safety concerns. This document summarizes the available preclinical data, offering valuable insights for the ongoing development of new antibacterial agents.

Executive Summary

ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] This novel mechanism of action confers activity against many bacterial strains resistant to conventional antibiotics.[1] Preclinical studies highlighted its particular potency against *Pseudomonas aeruginosa*, including multidrug-resistant isolates.[1][3] While showing promise,

the clinical development of ACHN-975 was discontinued during Phase 1 trials due to a dose-limiting cardiovascular toxicity, specifically transient hypotension without tachycardia.

Comparative In Vitro Efficacy

ACHN-975 has demonstrated significant in vitro activity against a variety of Gram-negative bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed for *P. aeruginosa*.

Table 1: In Vitro Activity of ACHN-975 against *Pseudomonas aeruginosa*

Strain Type	ACHN-975 MIC ($\mu\text{g/mL}$)
MIC Range	$\leq 0.06 - 2$
MIC ₅₀	0.06
MIC ₉₀	0.25

Data sourced from studies on a panel of *P. aeruginosa* isolates, including multidrug-resistant strains.

Table 2: Comparative In Vitro Activity of ACHN-975 and Other Antibiotics against Specific *P. aeruginosa* Strains

Strain	ACHN-975 MIC (µg/mL)	Levofloxacin MIC (µg/mL)	Meropenem MIC (µg/mL)
APAE1136	0.12	0.5	Not Reported
APAE1232	0.06	Not Reported	0.25
APAE1064	0.06	Not Reported	0.5

This table highlights the potency of ACHN-975 in direct comparisons against specific *P. aeruginosa* isolates.

Table 3: In Vitro Activity of ACHN-975 against Enterobacteriaceae

Organism	ACHN-975 MIC (µg/mL)
Enterobacteriaceae spp. (general)	MIC ₉₀ : 1

Specific MIC₅₀ and MIC₉₀ values for multidrug-resistant *E. coli* and *K. pneumoniae* strains are not readily available in the provided search results.

Studies have indicated that ACHN-975 has better antibacterial activity against both susceptible and resistant *P. aeruginosa* compared to clinically used antibiotics such as tobramycin, ciprofloxacin, ceftazidime, and imipenem.

Time-Kill Kinetics

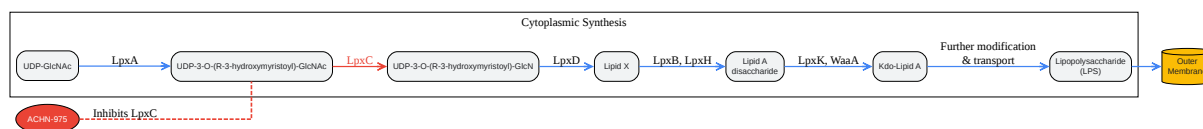
Time-kill assays demonstrated that ACHN-975 exhibits concentration-dependent bactericidal activity against *P. aeruginosa*. A significant reduction in bacterial colony-forming units (CFU) was observed within the first few hours of exposure. Against *E. coli* and *Klebsiella pneumoniae*, its activity was described as more time-dependent.

In Vivo Efficacy

In a neutropenic mouse thigh infection model using *P. aeruginosa* ATCC 27853, ACHN-975 demonstrated dose-dependent bactericidal activity. Single intraperitoneal doses of 5, 10, and 30 mg/kg resulted in a steady reduction in bacterial titers within the first 4 hours post-treatment.

Mechanism of Action: LpxC Inhibition

ACHN-975 targets the LpxC enzyme, which catalyzes the first committed and essential step in the lipid A biosynthesis pathway. By inhibiting LpxC, ACHN-975 prevents the formation of lipid A, leading to the disruption of the outer membrane integrity of Gram-negative bacteria and subsequent cell death.



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Caption: Inhibition of the Lipid A biosynthesis pathway by ACHN-975.

Experimental Protocols

Detailed experimental protocols for the studies cited are outlined below.

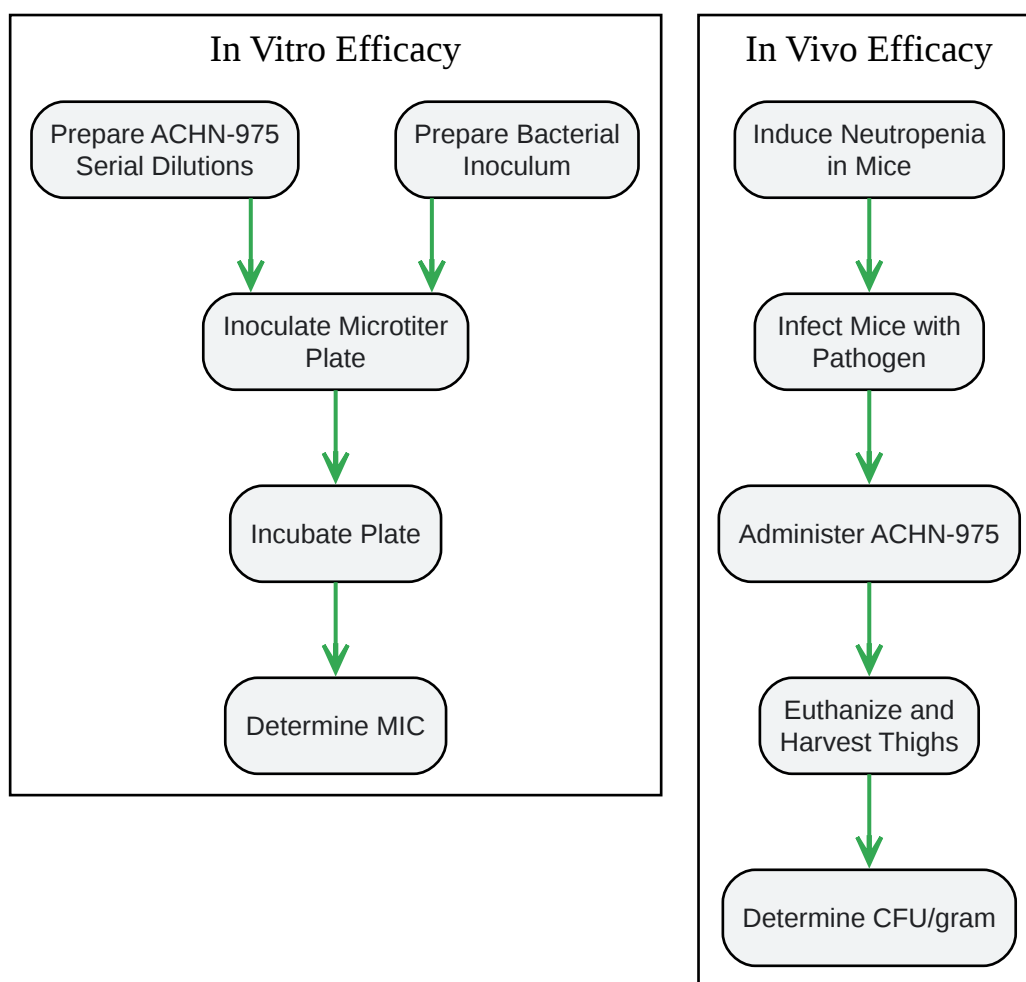
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

- Preparation of Antimicrobial Agent: A stock solution of **ACHN-975 TFA** is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

- **Inoculum Preparation:** Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which is then further diluted to yield a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation and Incubation:** The prepared bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
- **MIC Reading:** The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Neutropenic Mouse Thigh Infection Model

- **Induction of Neutropenia:** Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- **Infection:** A standardized inoculum of the test organism (e.g., *P. aeruginosa*) is injected into the thigh muscle of the neutropenic mice.
- **Treatment:** At a specified time post-infection, **ACHN-975 TFA** or a vehicle control is administered, typically via intraperitoneal or subcutaneous injection, at various single or multiple doses.
- **Assessment of Bacterial Burden:** At selected time points after treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of CFU per gram of tissue.
- **Data Analysis:** The efficacy of the treatment is evaluated by comparing the bacterial burden in the treated groups to the control group.



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Caption: General experimental workflow for in vitro and in vivo efficacy testing.

Conclusion

ACHN-975 TFA demonstrated promising preclinical efficacy against multidrug-resistant Gram-negative bacteria, particularly *P. aeruginosa*, through a novel mechanism of action. Its potent in vitro and in vivo activity underscore the potential of LpxC as a valuable target for new antibiotic development. While the clinical progression of ACHN-975 was halted due to safety concerns, the data gathered from its preclinical evaluation provide a valuable foundation for the design and development of future LpxC inhibitors with an improved therapeutic window. The comparative data presented in this guide can aid researchers in the strategic development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

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